4-(4-acetylphenyl)benzoic Acid

説明

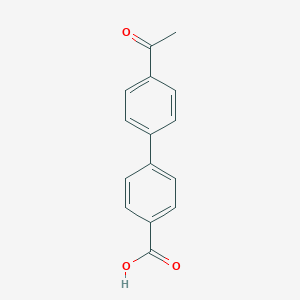

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQNVDCQVGALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400765 | |

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114691-92-8 | |

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Acetylphenyl Benzoic Acid and Its Derivatives

Strategic Retrosynthesis of the 4-(4-acetylphenyl)benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates potential synthetic pathways. leah4sci.com For this compound, the primary disconnection occurs at the C-C bond between the two phenyl rings. This is a logical step because numerous reliable methods exist for forming such bonds, most notably palladium-catalyzed cross-coupling reactions.

This disconnection leads to two key synthons: a 4-acetylphenyl unit and a 4-carboxyphenyl unit. These conceptual fragments can be translated into practical chemical reagents. For instance, in the context of a Suzuki-Miyaura coupling, the synthons could be represented by (4-acetylphenyl)boronic acid and a 4-halobenzoic acid (or its ester), or alternatively, 4-bromoacetophenone and (4-carboxyphenyl)boronic acid. rsc.orgarxiv.org

Established Synthetic Routes for this compound

The forward synthesis of this compound is primarily achieved through two major strategies: building the biphenyl (B1667301) core via C-C coupling or modifying a pre-existing biphenyl structure through functional group interconversions.

Palladium-catalyzed cross-coupling reactions are central to the efficient synthesis of the biphenyl scaffold of this compound. The Suzuki-Miyaura reaction is particularly prominent due to its high tolerance for various functional groups and its use of relatively benign organoboron reagents. researchgate.net

A common route involves the coupling of a boronic acid derivative with an aryl halide. For example, the reaction between 4-acetylphenylboronic acid and 4-bromobenzoic acid using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) and a suitable solvent system (e.g., toluene/water or DME/water), affords this compound. researchgate.net The reaction conditions are optimized to achieve high yields and turnover numbers (TON) and turnover frequencies (TOF). researchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield |

| (4-acetylphenyl)boronic acid | 4-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | High |

| 4-bromoacetophenone | (4-carboxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | High |

Note: This table represents typical, generalized conditions. Specific yields and conditions vary based on the detailed research protocol.

An alternative to building the molecule with the functional groups already in place is to perform functional group interconversions on a simpler biphenyl precursor.

One key transformation is the oxidation of a methyl group to a carboxylic acid. For instance, 4-methyl-4'-acetylbiphenyl can be oxidized to this compound. A powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification, is effective for this conversion. chemicalbook.comsolubilityofthings.com Another method involves the oxidation of 4-acetyl-4'-methylbiphenyl (B1277983) using reagents like chromic acid or under catalytic aerobic oxidation conditions.

The acetyl group can be introduced via Friedel-Crafts acylation. Starting with 4-phenylbenzoic acid, reaction with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can install the acetyl group at the para-position of the second phenyl ring. The directing effect of the existing phenyl and carboxyl groups influences the regioselectivity of this reaction.

Synthesis of Advanced this compound Derivatives

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile starting material for the synthesis of more complex derivatives. brieflands.comallsubjectjournal.com

The carboxylic acid group is a prime site for modification, allowing for the synthesis of esters, amides, and other acid derivatives.

Esterification of the carboxylic acid moiety is a common derivatization strategy. nih.govresearchgate.netresearchgate.net Standard methods can be employed, such as the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. Another mild method involves reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or DBU.

Various esters have been synthesized from this compound, demonstrating its utility as a building block. google.com For example, reaction with ethyl alcohol yields ethyl 4-(4-acetylphenyl)benzoate.

Table 2: Examples of Esterification Reactions

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 4-(4-acetylphenyl)benzoate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Methanol (B129727), Pyridine (B92270) | Methyl 4-(4-acetylphenyl)benzoate | Acyl Chloride Method |

| This compound | Benzyl bromide, K₂CO₃ | Benzyl 4-(4-acetylphenyl)benzoate | Alkylation of Carboxylate |

Derivatization at the Carboxylic Acid Functionality

Amidation Reactions

The carboxylic acid group of this compound is a prime site for modification, most notably through amidation reactions to form a diverse range of amide derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Standard coupling reagents can be employed to facilitate this transformation. For instance, the synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids has been described as a method to produce inhibitors of steroid 5 alpha-reductase. nih.gov This involves reacting the parent benzoic acid with various alkyl and phenyl amines. One of the most potent inhibitors for the human type 2 isozyme was identified as 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid. nih.gov

A more direct and greener approach to amide bond formation involves the reaction of carboxylic acids with isocyanates. This method circumvents the need for traditional coupling reagents. For example, the reaction of pivalic acid with 4-acetylphenylisocyanate yields N-(4-acetylphenyl)pivalamide in high yield. amazonaws.com This demonstrates a facile pathway to N-aryl amides.

Furthermore, innovative one-pot methods are being developed for amide/peptide bond formation from carboxylic acids that avoid traditional coupling reagents. escholarship.orgrsc.org These methods often proceed through an intermediate thioester, which then reacts with an amine. For example, an amide bond can be formed between 4-aminoacetophenone and 3-bromo-5-(trifluoromethyl)-benzoic acid to yield N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide. rsc.org This highlights the potential for creating complex amides derived from structures related to this compound.

The following table summarizes representative amidation reactions:

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | Phenylamine | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Amidation | nih.gov |

| Pivalic acid | 4-acetylphenylisocyanate | N-(4-acetylphenyl)pivalamide | Reaction with isocyanate | amazonaws.com |

| 3-bromo-5-(trifluoromethyl)-benzoic acid | 4-aminoacetophenone | N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide | One-pot amidation | rsc.org |

Modifications at the Acetyl Group

The acetyl group offers another reactive handle for the derivatization of this compound. Common modifications include the formation of oximes and thiosemicarbazones.

Oxime and Thiosemicarbazone Formation

The reaction of the acetyl group with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. Similarly, reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone. These reactions are well-established for aryl ketones.

For instance, research on N-(4-acetylphenyl)maleimide, a related compound, has shown the successful synthesis of its oxime, carbazone, and thiosemicarbazone derivatives. researchgate.net These derivatives were prepared by reacting the acetylphenyl moiety with hydroxylamine hydrochloride, semicarbazide (B1199961) hydrochloride, and thiosemicarbazide hydrochloride, respectively. researchgate.net A similar strategy can be applied to this compound. The synthesis of (E)-4-acetylpyridine oxime from 4-acetylpyridine (B144475) and hydroxylamine hydrochloride further supports the feasibility of this transformation on related structures. researchgate.net

Thiosemicarbazones of formyl benzoic acids have been identified as potent inhibitors of estrone (B1671321) sulfatase. nih.gov This suggests that thiosemicarbazone derivatives of this compound could also exhibit interesting biological activities.

The table below outlines the formation of these derivatives:

| Starting Material | Reagent | Product Type | Reference |

| N-(4-acetylphenyl)maleimide | Hydroxylamine hydrochloride | Oxime | researchgate.net |

| N-(4-acetylphenyl)maleimide | Thiosemicarbazide hydrochloride | Thiosemicarbazone | researchgate.net |

| 4-acetylpyridine | Hydroxylamine hydrochloride | Oxime | researchgate.net |

| Formyl benzoic acids | Thiosemicarbazide | Thiosemicarbazone | nih.gov |

Substitutions on the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing functional groups: the acetyl group and the carboxylic acid group. Both are deactivating, meta-directing groups. libretexts.org However, the biphenyl system's electronics can lead to more complex substitution patterns.

In electrophilic aromatic substitution, activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.org The acetyl and carboxyl groups withdraw electron density from the aromatic rings, making them less reactive towards electrophiles. libretexts.org Any substitution would be expected to occur at the positions meta to these deactivating groups.

For example, the nitration of aromatic compounds with deactivating groups, such as benzaldehyde (B42025) and benzoic acid, typically yields meta-substituted products. scirp.org Therefore, nitration of this compound would be predicted to introduce nitro groups at the positions meta to the acetyl and carboxyl groups on their respective rings.

Emerging Synthetic Techniques and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These include the use of ultrasonic assistance and the application of green chemistry principles to the synthesis of biphenyl carboxylic acids.

Ultrasonically Assisted Synthesis in this compound Chemistry

Sonochemistry, the use of ultrasound to promote chemical reactions, has been shown to accelerate reaction rates, improve yields, and often lead to cleaner products. nih.gov This technique has been successfully applied to reactions relevant to the synthesis and derivatization of this compound.

For instance, the ultrasonically assisted N-cyanoacylation of 4-aminoacetophenone has been reported to proceed in significantly less time and with higher yields compared to conventional heating. acs.orgresearchgate.net The resulting N-(4-acetylphenyl)-2-cyanoacetamide was obtained in 95% yield after just 20 minutes under ultrasonic irradiation, compared to 88% yield after 4 hours with conventional heating. acs.org This intermediate can be further cyclized, also under ultrasonic conditions, to produce N-substituted 2-pyridone derivatives. acs.orgresearchgate.net

Ultrasonically assisted nitration of aromatic compounds has also been shown to be highly effective, reducing reaction times from hours to minutes and affording good yields with high regioselectivity. scirp.org This suggests that the synthesis of substituted derivatives of this compound could be significantly improved using this technology.

The following table provides examples of ultrasonically assisted synthesis:

| Reaction | Substrate | Conditions | Yield (Ultrasonic) | Yield (Conventional) | Reference |

| N-Cyanoacylation | 4-aminoacetophenone | 20 min | 95% | 88% (4 h) | acs.org |

| Cyclization | N-(4-acetylphenyl)-2-cyanoacetamide | 1.5 h, 60 °C | 94% | 82% (10 h) | acs.org |

| Nitration | Various aromatic compounds | 1-2 h | Good yields | Longer reaction times | scirp.org |

Sustainable Synthetic Strategies for Biphenyl Carboxylic Acids

The development of sustainable synthetic routes to biphenyl carboxylic acids is an active area of research, driven by the desire to reduce waste and use less hazardous materials. mdpi.com A key reaction in this context is the Suzuki-Miyaura cross-coupling.

Green synthetic approaches for biphenyl carboxylic acids using Suzuki-Miyaura coupling have been developed. researchgate.netajgreenchem.com One such method employs a water-soluble fullerene-supported PdCl2 nanocatalyst, allowing the reaction to be carried out in water at room temperature with high yields. researchgate.net This catalyst can also be recycled multiple times without a significant decrease in activity. researchgate.net

Another green strategy involves an interfacial Suzuki cross-coupling reaction in a biphasic system, where the reactants and products are in an aqueous phase and the palladium catalyst is in an organic phase. scirp.orgscirp.org This method, which requires a phase-transfer catalyst, has been used to prepare various isomeric biphenyldicarboxylic acids from halobenzoic acids and aryl boronic acids. scirp.orgscirp.org

Microwave-assisted Suzuki-Miyaura reactions in greener solvents like γ-valerolactone (GVL) have also been reported. rsc.org This technique, combined with the use of a biomass-waste derived palladium catalyst, offers a sustainable and efficient pathway to biphenyl compounds, including those with free carboxylic acid groups. rsc.org

These sustainable methods provide a framework for the environmentally friendly production of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization in Research of 4 4 Acetylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-(4-acetylphenyl)benzoic acid, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings typically appear as a multiplet in the range of δ 7.22-7.58 ppm. asianpubs.org A sharp singlet corresponding to the three protons of the acetyl group's methyl moiety (COCH₃) is observed around δ 2.51 ppm. asianpubs.org The acidic proton of the carboxylic acid group (COOH) is highly deshielded and appears as a singlet at approximately δ 10.26 ppm. asianpubs.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.22-7.58 | Multiplet | 8H |

| COCH₃ | 2.51 | Singlet | 3H |

| COOH | 10.26 | Singlet | 1H |

Data sourced from a study on aryl alkanoic acids. asianpubs.org

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. The spectrum displays distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position. The carbonyl carbon of the acetyl group also appears at a significant downfield shift. The aromatic carbons show a series of signals in the characteristic aromatic region of the spectrum. The methyl carbon of the acetyl group is observed at the most upfield position, consistent with its shielded environment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. The IR spectrum, often obtained using a KBr pellet, shows a broad absorption band in the region of 3340 cm⁻¹ which is characteristic of the O-H stretching vibration of the carboxylic acid group. asianpubs.org The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1750 cm⁻¹. asianpubs.org Another strong absorption corresponding to the C=O stretch of the acetyl group is observed at approximately 1685 cm⁻¹. asianpubs.org The aromatic C=C stretching vibrations give rise to signals in the 1590 cm⁻¹ region. asianpubs.org Aromatic C-H stretching can be seen around 3045 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed at 2962 cm⁻¹. asianpubs.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3340 |

| Carboxylic Acid | C=O Stretch | 1750 |

| Acetyl Group | C=O Stretch | 1685 |

| Aromatic Ring | C=C Stretch | 1590 |

| Aromatic C-H | C-H Stretch | 3045 |

| Methyl Group | C-H Stretch | 2962 |

Data sourced from a study on aryl alkanoic acids. asianpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the compound can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. For 4-acetylbenzoic acid, a precursor m/z of 163.0401 has been reported, corresponding to the [M-H]⁻ ion. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the C₁₃H₁₈NO₂ (M+H)⁺ ion of a related compound, N-(4-acetylphenyl) pivalamide, was found to be 220.1321. amazonaws.com The fragmentation pattern can give further structural information by showing the loss of specific groups, such as the acetyl or carboxyl moieties.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., C-H...O interactions)

The crystal structure of related compounds reveals that intermolecular interactions play a crucial role in the solid-state assembly. In the crystals of similar amide-based derivatives, N-H...O, C-H...O, and C-H...π interactions are instrumental in linking the molecules into a three-dimensional network. nih.gov For instance, in the crystal structure of 4-acetylphenyl 3-methylbenzoate, the molecules are linked by C-H···O interactions, forming chains. researchgate.net Similarly, in other benzoic acid derivatives, O-H...O hydrogen bonds between carboxylic acid groups can lead to the formation of inversion dimers. nih.gov These dimers can be further connected by C-H...O hydrogen bonds and π-π stacking interactions between the aromatic rings, creating a stable, layered crystal lattice. nih.goviucr.org The presence of C-H...O interactions, where a hydrogen atom from a C-H bond interacts with an oxygen atom, is a common feature in the crystal packing of such organic molecules. nih.govresearchgate.netnih.gov

Theoretical and Computational Investigations of 4 4 Acetylphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools for predicting the behavior of molecules, offering highly accurate data on their electronic structure and reactivity. rsdjournal.org These computational methods allow for the study of mechanistic pathways that may not be experimentally feasible to perform. rsdjournal.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies have been employed to optimize the molecular structure of derivatives of 4-(4-acetylphenyl)benzoic acid. For instance, the ground state geometry of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was optimized using the B3LYP functional and a 6-31G(d,p) basis set. rsc.org Similarly, theoretical calculations for N-((4-acetylphenyl)carbamothioyl)pivalamide were conducted using DFT with the 6–31G(d,p) basis set and B3LYP functional correlation. nih.gov

These studies reveal that the molecular structures are often not planar. For example, in one derivative, the planar rings were positioned at a significant dihedral angle. rsc.org The optimized molecular structure and harmonic vibrational frequencies of compounds like 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide (B165840) have been examined using DFT/B3LYP/6-31G(d) and Hartree-Fock (HF)/6-31G(d) methods, showing compatibility with experimental data. researchgate.net

DFT calculations provide insights into bond lengths and angles, which can be compared with experimental crystallographic data. In some cases, the calculated values show good agreement with experimental findings, lending confidence to the theoretical models. researchgate.net

Table 1: Example of DFT Calculation Parameters for Related Compounds

| Compound | Functional | Basis Set |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | B3LYP | 6-31G(d,p) rsc.org |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | B3LYP | 6–31G(d,p) nih.gov |

| 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide | B3LYP / HF | 6-31G(d) researchgate.net |

This table is for illustrative purposes and shows parameters used for derivatives of the subject compound.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov

FMO analysis of derivatives of this compound has shown that the HOMO and LUMO can be extended over the entire molecule. researchgate.net For N-((4-acetylphenyl)carbamothioyl)pivalamide, a small HOMO/LUMO energy gap was found, corresponding to the molecule's reactivity. nih.gov In some derivatives, intramolecular charge transfer can be characterized as π → π* and n → π* transitions. researchgate.net Substituent groups can significantly affect the frontier orbital energies, often narrowing the HOMO-LUMO gap by raising the HOMO energy and lowering the LUMO energy. nih.gov

Table 2: Conceptual Data from FMO Analysis of a Related Compound

| Parameter | Energy (eV) - Example | Significance |

| HOMO Energy | -4.833 nih.gov | Relates to nucleophilicity/basicity youtube.com |

| LUMO Energy | -0.630 nih.gov | Relates to electrophilicity/acidity youtube.com |

| HOMO-LUMO Gap | 4.203 nih.gov | Indicates chemical reactivity and stability nih.gov |

Data is illustrative, based on a related conjugated molecule to demonstrate the principles of FMO analysis. nih.gov

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict the UV-Vis absorption spectra of molecules. google.com These predictions are valuable in the early stages of research, such as drug discovery, as the UV-Vis spectrum is sensitive to a compound's structure. google.com The calculations can estimate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For accurate predictions, the choice of functional and basis set is critical. karazin.ua Different functionals, such as B3LYP and CAM-B3LYP, can yield varying results, and it is often recommended to use multiple functionals for comparison. karazin.ua The predicted spectra can then be compared with experimental data to validate the computational model. For example, the UV-Vis spectrum of benzoic acid in methanol (B129727) shows a maximum absorption at 227 nm. photochemcad.com

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations are particularly useful for understanding the behavior of substances in the condensed phase (liquid or solid), providing insights into properties like aggregation, viscosity, and the effects of solvent environments. rsc.orgnih.gov

For molecules like benzoic acid, classical MD simulations have been used to investigate their aggregation in confined spaces such as nanocavities and nanotubes. nih.gov These studies have shown that confinement can significantly impact the collective dynamics of the liquid, leading to increased viscosity and slower rotational times. nih.gov First-principles MD simulations, which incorporate quantum mechanical calculations, are employed to study chemical reactions in solution, detailing the role of the solvent in reaction pathways and energy barriers. rsc.org The development of models like the averaged condensed phase environment (ACPE) aims to reduce the computational cost of these simulations while maintaining accuracy. nih.gov

Computational Approaches in Understanding Acid-Base Equilibria (e.g., pKa Prediction)

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's pharmacokinetic properties. nih.gov Computational methods for pKa prediction are of great interest, especially when experimental determination is challenging. nih.gov These methods often rely on thermodynamic cycles and quantum mechanical calculations to determine the free energy differences between the protonated and deprotonated states of a molecule in solution. nih.gov

Various approaches exist, from empirical methods to more rigorous quantum chemical calculations. mrupp.inforesearchgate.net Quantum mechanical methods, often combined with continuum solvent models, can provide accurate pKa predictions, although they can be computationally demanding. nih.gov The accuracy of these predictions is sensitive to the proper representation of the solvent and the solvated species. nih.gov For benzoic acids, quantitative structure-property relationship (QSPR) models have also been developed to predict pKa values in different solvents. researchgate.net The pKa of the carboxylic acid group in a benzoic acid derivative is generally expected to be around 4. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling plays a crucial role in SAR by predicting how modifications to a molecule's structure will affect its interactions with a biological target, such as an enzyme or receptor.

For derivatives of this compound, computational studies, including molecular docking, are used to predict the binding modes and affinities of these compounds to target proteins. nih.govtandfonline.com For example, in the context of tyrosinase inhibitors, molecular docking can identify key interactions, such as hydrogen bonds, between the inhibitor and specific amino acid residues in the active site of the enzyme. nih.govtandfonline.com These computational insights help to rationalize the observed biological activities and guide the design of more potent and selective compounds. nih.govnih.gov The binding energies calculated from docking studies can correlate with experimental inhibitory activities, providing a theoretical basis for the observed SAR. nih.gov

Applications of 4 4 Acetylphenyl Benzoic Acid in Materials Science Research

Liquid Crystalline Materials Development

The pursuit of novel liquid crystalline materials is driven by their application in display technologies and optical sensors. The molecular architecture of 4-(4-acetylphenyl)benzoic acid, particularly its biphenyl (B1667301) core, is a key feature in the design of these materials.

The formation of liquid crystal phases, or mesophases, is highly dependent on molecular architecture. semanticscholar.org Compounds with a biphenyl core are frequently investigated for their ability to form such phases due to the inherent rigidity of this structural unit. researchgate.net The key design principles for creating mesogenic compounds based on the biphenyl core include:

Rigid Core: A rigid core, often composed of at least two aromatic rings like biphenyl, is fundamental for the formation of mesophases. This rigidity promotes the anisotropic alignment of molecules necessary for liquid crystallinity.

Terminal Groups: The nature of the terminal groups significantly influences the type of mesophase and the transition temperatures. The introduction of polar groups can affect intermolecular interactions and packing. researchgate.net For instance, replacing a diol group with a carboxylic acid group has been shown to decrease mesophase stability.

Chain Length: The length of flexible alkyl or alkoxy chains attached to the core affects the transition temperatures. Increasing the chain length can dilute the interactions between the molecular cores, leading to a decrease in the clearing temperature (the temperature at which the material becomes an isotropic liquid). tandfonline.com

The design of mesogenic materials is a process of molecular modification, where changes to the core, linking units, or terminal groups are used to achieve desired properties like specific mesophase ranges and thermal stability. tandfonline.com

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. The investigation of these materials relies heavily on techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). tandfonline.comnih.gov

Differential Scanning calorimetry (DSC) is used to determine the temperatures and enthalpy changes of phase transitions. tandfonline.comnih.gov DSC thermograms record the heat flow into or out of a sample during heating and cooling cycles, revealing the points at which the material transitions between crystalline, liquid crystalline, and isotropic states. tandfonline.com

Polarized Optical Microscopy (POM) allows for the direct observation and identification of different liquid crystal phases based on the unique optical textures they produce under polarized light. nih.govmdpi.com For example, nematic phases often show a "Schlieren" texture, while smectic A phases can exhibit a "focal conic" texture. mdpi.com

Research on biphenyl-based systems has demonstrated the formation of various mesophases. For example, studies on biphenyls embedded with Schiff base-bis esters have revealed the presence of Smectic A (SmA) and Smectic C (SmC) phases over broad temperature ranges. tandfonline.com The thermal stability and the specific mesophase observed depend on the molecular structure, such as the length of terminal alkoxy chains. tandfonline.com

Table 1: Mesomorphic Properties of a Representative Biphenyl-Based Liquid Crystal (BPK-2) Data extracted from a study on biphenyl embedded Schiff base-bis esters. tandfonline.com

| Transition | Temperature (°C) |

| Crystal to Smectic C (SmC) | 138.7 |

| Smectic C (SmC) to Smectic A (SmA) | 250.2 |

| Smectic A (SmA) to Isotropic (I) | 318.0 |

Note: BPK-2 is an alkyl-(E)-4-(((4'-(decyloxy)-[1,1'-biphenyl]-4-yl)methylene)amino)-benzoate, a different but structurally related compound used here for illustrative purposes. tandfonline.com

Hydrogen bonding is a powerful tool in supramolecular chemistry for constructing and stabilizing liquid crystal phases. nih.govnih.gov Carboxylic acids, such as benzoic acid derivatives, are particularly effective as hydrogen bond donors. nih.gov They can form dimeric structures or more complex assemblies with suitable hydrogen bond acceptors, such as pyridines. nih.govmdpi.com

The formation of hydrogen bonds between molecules can lead to the creation of "supramolecular mesogens" with elongated, rigid structures that are conducive to liquid crystal phase formation. nih.gov This strategy can generate new phases, expand the temperature range of existing phases, and enhance thermal stability. nih.gov For instance, mixing a non-mesogenic pyridine (B92270) derivative with a carboxylic acid can result in a hydrogen-bonded complex that exhibits smectic and nematic phases. nih.gov

Investigations into hydrogen-bonded liquid crystals (HBLCs) often involve:

FTIR Spectroscopy: To confirm the formation of hydrogen bonds, typically by observing shifts in the stretching frequencies of the involved functional groups (e.g., C=O and O-H in a carboxylic acid). mdpi.com

DSC and POM: To characterize the thermal behavior and identify the mesophases of the resulting supramolecular complexes. mdpi.commdpi.com

The combination of a carboxylic acid donor and a pyridine acceptor is a common motif in the design of HBLCs. mdpi.com The resulting complexes often show enhanced mesomorphic properties compared to the individual components. mdpi.com

Supramolecular Chemistry and Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org this compound is well-suited for studies in supramolecular chemistry due to its ability to participate in hydrogen bonding (via the carboxyl group) and coordinate to metal centers.

The study of how molecules organize on solid surfaces is crucial for the development of nanotechnology and molecular electronics. The Au(111) surface is a common substrate for these studies due to its relative inertness and well-defined crystalline structure.

Research has shown that aromatic carboxylic acids can self-assemble into ordered patterns on Au(111) surfaces. nih.gov The assembly process is often directed by a combination of intermolecular hydrogen bonds between the COOH groups and interactions with the gold surface. nih.gov At certain electrical potentials, the carboxyl group can deprotonate and chemisorb to the positively charged gold surface, leading to a change in molecular orientation from planar to more perpendicular. nih.gov

Specifically, supramolecular structures composed of 4-acetylbiphenyl (B160227) (a closely related molecule lacking the carboxyl group) have been investigated on Au(111). rsc.orgarxiv.org These studies reveal that the molecules can form well-defined, robust structures stabilized by weak, long-range dispersive forces, with metallic adatoms acting as stabilizing agents. rsc.orgarxiv.org The ability to form such complex nano-objects suggests potential applications in creating molecular devices or templates for larger hierarchical structures. arxiv.org The presence of the additional carboxylic acid group in this compound would be expected to introduce strong, directional hydrogen bonding, further influencing the resulting self-assembled structures on the surface.

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net These materials have attracted significant interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. researchgate.net

The design of these frameworks relies on the principles of reticular chemistry, where the geometry of the metal center and the organic ligand dictates the topology of the resulting network. researchgate.net Carboxylate groups are among the most widely used functional groups in ligands for MOF synthesis. The carboxylic acid group of this compound can be deprotonated to form a carboxylate ligand, which can then coordinate to metal centers in various ways (e.g., monodentate, bidentate).

The biphenyl core of this compound acts as a rigid spacer or "strut" between metal centers. The length and rigidity of this spacer are critical in determining the size and shape of the pores within the framework. Ligands incorporating both carboxylate and other functional groups, like imidazole, have been used to create a diverse range of coordination polymers with structures from 1D chains to complex 3D frameworks. acs.org

Table 2: Examples of Coordination Polymer Topologies with Carboxylate-Containing Ligands Data extracted from a study on a 4-(1H-imidazol-4-yl)benzoic acid ligand, illustrating the structural diversity achievable. acs.org

| Metal Ion | Resulting Structure | Dimensionality | Network Topology (Schläfli Symbol) |

| Cu(II) | 2D Network | 2D | (4,4) |

| Cu(I/II) | 3D Interpenetrating Net | 3D | (4·6⁴·8)₂(4²·6²·8²) |

| Cd(II) | 3D Framework | 3D | (8⁶) |

| Cd(II) | 3D Interpenetrating Net | 3D | (6⁶) dia |

The ability to systematically modify ligands like this compound allows for fine-tuning the structural and functional properties of the resulting coordination polymers and MOFs. researchgate.net

The unique molecular architecture of this compound, featuring both a carboxylic acid and a ketone functional group, positions it as a valuable building block in the realm of materials science, particularly in the synthesis of advanced functional polymers. These functional groups provide reactive sites for a variety of polymerization and modification reactions, enabling the incorporation of this monomer into polymer chains to impart specific chemical and physical properties.

Monomer Synthesis for Polymerization Processes

The utility of a compound in polymer chemistry begins with its role as a monomer, a fundamental unit that can be linked to form a polymer. While direct polymerization of this compound is plausible, it more commonly serves as a precursor for the synthesis of more complex monomers tailored for specific polymerization techniques. The carboxylic acid and acetyl groups can be chemically modified to introduce polymerizable functionalities.

For instance, derivatives of similar structures, such as N-(4-acetylphenyl)maleimide (NAPMI), have been synthesized and subsequently used in polymerization. The synthesis of NAPMI involves the reaction of 4-aminoacetophenone with maleic anhydride (B1165640), followed by cyclization. This resulting maleimide (B117702) monomer contains a polymerizable double bond, enabling its participation in free-radical polymerization. researchgate.net This approach highlights a common strategy where a core molecule like 4-acetylphenylamine, which is structurally related to this compound, is functionalized to create a monomer suitable for specific polymerization conditions. researchgate.net

Another related example involves the synthesis of 3-(4-acetylphenylcarbamoyl) acrylic acid (APA), prepared by reacting 4-aminoacetophenone with maleic anhydride in acetone (B3395972) at room temperature. mdpi.com This monomer can then undergo free-radical polymerization. mdpi.com These examples demonstrate the principle of modifying a core structure containing an acetylphenyl group to generate monomers for polymer synthesis.

The following table summarizes the synthesis of related monomers, illustrating the general pathways that could be adapted for this compound.

| Monomer Name | Precursors | Reaction Type | Resulting Polymerizable Group |

| N-(4-acetylphenyl)maleimide (NAPMI) | 4-aminoacetophenone, Maleic anhydride | Condensation and Cyclization | Maleimide double bond |

| 3-(4-acetylphenylcarbamoyl) acrylic acid (APA) | 4-aminoacetophenone, Maleic anhydride | Amidation | Acrylic double bond |

Synthesis and Characterization of Copolymers and Terpolymers

The incorporation of functional monomers like derivatives of this compound into copolymers and terpolymers allows for the precise tuning of material properties. The resulting polymers can exhibit enhanced thermal stability, specific solubility characteristics, and the potential for post-polymerization modification via the acetyl group.

Research on related systems provides insight into the synthesis and characterization of such polymers. For example, copolymers of N-(4-acetylphenyl)maleimide with other monomers have been synthesized. researchgate.net Similarly, copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid (APA) and styrene (B11656) have been prepared using azo-bis-isobutyronitrile (AIBN) as a radical initiator. mdpi.com The resulting copolymers exhibited number average molecular weights (Mn) in the range of 3.73–5.23 × 104 g/mol with a polydispersity index (PDI) between 2.3 and 3.8. mdpi.com

Terpolymers have also been synthesized using related monomers. For instance, terpolymers based on 4-hydroxybenzaldehyde (B117250) oxime, formaldehyde, and various substituted acetophenones have been prepared through condensation polymerization. eajournals.org These polymers demonstrated good thermal stability. eajournals.org Another example is the synthesis of terpolymers of p-hydroxybenzoic acid, thiourea, and para-formaldehyde, which also showed significant thermal stability with decomposition starting at 175 °C. cmu.edu

The characterization of these copolymers and terpolymers typically involves a suite of analytical techniques to determine their structure, molecular weight, and thermal properties.

Common Characterization Techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the incorporation of the functional monomers into the polymer backbone by identifying characteristic peaks of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure and composition of the copolymer or terpolymer.

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).

The table below presents hypothetical characterization data for a copolymer and a terpolymer containing a monomer derived from this compound, based on reported data for analogous systems.

| Polymer Type | Comonomers | Mₙ ( g/mol ) | PDI | T₀ (°C) | Decomposition Temp (°C) |

| Copolymer | Styrene | 45,000 | 2.5 | 125 | >250 |

| Terpolymer | Methyl Methacrylate, Formaldehyde | 38,000 | 2.8 | 140 | >200 |

Research Directions in Medicinal Chemistry and Biological Applications of 4 4 Acetylphenyl Benzoic Acid Derivatives

Investigation of Biological Activities

The molecular framework of 4-(4-acetylphenyl)benzoic acid has proven to be a versatile scaffold for the development of novel therapeutic agents. Researchers have successfully synthesized and evaluated a multitude of its derivatives, revealing a range of promising biological activities.

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, a series of aryl alkanoic acids synthesized from 4-aminobenzoic acid, a related compound, were screened for their in vitro growth-inhibiting activity against various bacterial and fungal strains. asianpubs.org Compounds with specific substitutions showed comparable antibacterial activity to the standard antibiotic amikacin. asianpubs.org The synthesis of N-(4-acetylphenyl)maleimide and its derivatives, including oxime, carbazone, and thiosemicarbazone, has also been explored. These compounds, along with their polymers, have been investigated for their antibacterial and antifungal effects against a variety of microorganisms. researchgate.net Chalcone (B49325) derivatives, synthesized from 2-(4-acetyl phenyl carbamoyl) benzoic acid, have also been investigated for their antibacterial potential. sysrevpharm.orgsysrevpharm.org

Anticancer and Cytotoxic Activities

The fight against cancer has benefited from the exploration of this compound derivatives. A series of novel polysubstituted thiazole (B1198619) derivatives were synthesized and evaluated for their antiproliferative properties in lung cancer models. mdpi.com Notably, oxime and carbohydrazide (B1668358) derivatives demonstrated significant low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com These compounds were effective against both drug-sensitive and drug-resistant lung cancer cells. mdpi.com Further research into N-(4-acetylphenyl)benzenesulfonamide, a chalcone derivative, has focused on understanding the structural basis for its anticancer activity, revealing selective cytotoxicity against cancer cells while showing no toxicity to non-cancerous cells. biosynth.com

In other studies, novel sulfonamide derivatives synthesized from N-(4-acetylphenyl)benzenesulfonamide exhibited potent cytotoxic effects against MCF-7 breast adenocarcinoma cells, with less impact on normal RPE-1 cells compared to doxorubicin. researchgate.net The versatility of this scaffold is further highlighted by the synthesis of various heterocyclic systems bearing a sulfonamide moiety, which have also shown promising anticancer activity. researchgate.net

Antioxidant Properties and Free Radical Scavenging

Derivatives of this compound have shown significant promise as antioxidant agents. Research into various benzoic acid derivatives has demonstrated their ability to scavenge different types of free radicals, including the superoxide (B77818) radical. antiox.orgresearchgate.net The antioxidant properties are often linked to the presence and position of hydroxyl groups on the benzoic acid structure. antiox.orgresearchgate.net Studies have shown that monohydroxybenzoic derivatives, particularly those with a hydroxyl group in the ortho or para position relative to the carboxylate group, exhibit the best antioxidant properties. antiox.orgresearchgate.net

Conversely, some derivatives, such as 4-(4-phenoxybenzoyl)benzoic acids, have exhibited a dual role, acting as prooxidants under certain conditions by enhancing the production of reactive oxygen species, while also demonstrating the ability to directly scavenge hydroxyl radicals and singlet oxygen. nih.gov The antioxidant activities of cinnamic and benzoic acid derivatives have been extensively studied using various methods, confirming that the specific structure of the derivative strongly influences its antioxidant capacity. actapol.net

Enzyme Inhibition Studies

The inhibitory action of this compound derivatives against various enzymes is a significant area of medicinal chemistry research.

Tyrosinase: Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been synthesized and identified as potent tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. nih.govtandfonline.com One derivative, in particular, exhibited exceptional activity, far exceeding that of the standard inhibitor, kojic acid. nih.govtandfonline.com Kinetic studies revealed that these compounds can act as competitive or mixed-type inhibitors, binding irreversibly to the enzyme. nih.govtandfonline.com

Soluble Epoxide Hydrolase (sEH): Novel inhibitors of sEH have been developed from 4,6-disubstituted pyridin-2(1H)-ones, which were synthesized using 4-((4-acetylphenyl)amino)-4-oxobutanoic acid as a starting material. brieflands.com

Cholinesterase: Derivatives of p-aminobenzoic acid, a related structure, have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com Some of these derivatives have shown potent inhibitory activity. mdpi.com

Dihydropteroate (B1496061) Synthetase: While not directly involving this compound, the broader class of sulfonamides, which can be derived from it, are well-known inhibitors of dihydropteroate synthetase, a key enzyme in bacterial folate synthesis. researchgate.net

Role as a Building Block in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. ontosight.aimedchemexpress.com Its structure allows for modifications at multiple points, making it a versatile starting material for creating diverse chemical libraries. ontosight.ai For instance, it has been utilized in the synthesis of 2-[(4-acetylphenyl)carbamoyl]benzoic acid, which itself is a scaffold for developing anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai The compound is also a key intermediate in the production of other pharmaceutically relevant molecules. google.com The synthesis of various derivatives, such as chalcones, pyrazolines, and isoxazolines, often starts with a molecule derived from this compound. researchgate.net

Structure-Activity Relationship (SAR) and Ligand Design

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drugs. For derivatives of this compound, SAR studies have provided valuable insights.

In the context of anticancer activity, the presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was found to significantly enhance their antiproliferative effects. mdpi.com For tyrosinase inhibitors, the position and number of hydroxyl groups on the aromatic ring are critical for activity. nih.gov Specifically, derivatives with a 2,4-dihydroxy substitution on a cinnamic acid moiety showed the most potent inhibition. nih.govtandfonline.com

Therapeutic Potential in Specific Disease Areas

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Researchers have focused on modifying this core structure to develop novel compounds with enhanced efficacy and selectivity for various biological targets. The following sections detail the research findings concerning the therapeutic utility of these derivatives in neurological disorders and inflammatory conditions.

Neurological Disorders

The multifactorial nature of neurological diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs). mdpi.com Derivatives of this compound are being explored for this purpose, particularly as inhibitors of enzymes implicated in neurodegeneration.

A primary strategy in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, leading to cognitive decline. mdpi.comnih.gov Phthalimide-based compounds, for instance, are known to bind effectively to the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov

In one study, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. The intermediate compound, created from the reaction of phthalic anhydride (B1165640) and 4-aminobenzoic acid, served as a key building block. nih.gov The results showed that several of these derivatives exhibited potent AChE inhibition. nih.gov Similarly, derivatives of para-aminobenzoic acid (PABA), a related structural precursor, have demonstrated potential in targeting Alzheimer's disease. nih.gov For example, 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid showed significant AChE inhibition. nih.gov

Another approach involves creating hybrid molecules that combine the features of known drugs with novel fragments. Chromone–donepezil-based derivatives, which link a benzopyran-4-one (chromone) moiety to the benzylpiperidine fragment of the AChE inhibitor donepezil (B133215) via an amide linker, have been developed as dual inhibitors of both cholinesterases and monoamine oxidase-B (MAO-B). mdpi.com

Beyond Alzheimer's, derivatives have been investigated for other neurodegenerative conditions like Huntington's disease. Sulfobenzoic acid derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in neuroprotection. nih.gov The brain-permeable SIRT2 inhibitor AK-7, a close structural analog of these derivatives, has shown efficacy in improving motor function and reducing brain atrophy in mouse models of Huntington's disease. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives in Neurological Disorders

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Disease Model/Assay | Source |

|---|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(substituted phenyl)benzamide (Compound 4g) | Acetylcholinesterase (AChE) | IC50 = 1.1 ± 0.25 µM | Ellman's Test | nih.gov |

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) | IC50 = 7.49 ± 0.16 µM; Ki = 8.14 ± 0.65 | In vitro Cholinesterase Inhibition Assay | nih.gov |

| Chromone–donepezil derivative (Compound 12) | Electric eel AChE (eeAChE) | IC50 = 370 nM | Enzyme Inhibition Assay | mdpi.com |

| Chromone–donepezil derivative (Compound 12) | Equine BChE (eqBChE) | IC50 = 5240 nM | Enzyme Inhibition Assay | mdpi.com |

| Sulfobenzoic acid derivative (AK-1) | SIRT2 | IC50 = 12.5 µM | Parkinson's & Huntington's Disease Models | nih.gov |

| Sulfobenzoic acid derivative (AK-7) | SIRT2 | IC50 = 15.5 µM | Huntington's Disease Models | nih.gov |

Inflammatory Conditions

The structural backbone of this compound is also a promising template for developing new anti-inflammatory agents. ontosight.ainih.gov Inflammation is a critical immune response, but its dysregulation can lead to chronic diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of gastrointestinal and cardiovascular side effects, creating a need for safer alternatives. dovepress.com

Research has explored various derivatives for their ability to modulate inflammatory pathways. Chalcones, a class of compounds known for their anti-inflammatory properties, have been synthesized from N-(4-acetyl-phenyl)-benzamide intermediates. researchgate.net These chalcone derivatives are produced through a Claisen-Schmidt condensation reaction between the N-(4-acetylphenyl)-benzamide and various aldehydes. researchgate.net

In a notable study, a coumarin (B35378) Schiff base derivative, specifically 4-[(E)-[(4-acetylphenyl)imino]methyl]-7-methoxy-2H-chromen-2-one, was designed and synthesized. dovepress.com This compound demonstrated significant in vitro anti-inflammatory activity, evaluated through a protein denaturation assay, which is a marker of inflammation. The results indicated that its activity was higher than that of the standard NSAID, ibuprofen, at the same concentrations. dovepress.com

Other research has focused on the ability of benzoic acid and acetophenone (B1666503) derivatives to inhibit key processes in the inflammatory response of human neutrophils. Certain compounds isolated from Melicope semecarpifolia showed potent inhibition of superoxide anion generation and elastase release, two critical functions of neutrophils in inflammation. nih.gov For example, 5,4'-dihydroxy-3,7,3'-trimethoxyflavone and 5,4'-dihydroxy-3,7-dimethoxyflavone, which share phenolic and acetophenone-like features, exhibited strong inhibitory effects. nih.gov

Furthermore, a series of 3,4-diaryl-2-imino-4-thiazoline derivatives were assessed for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. One compound in this series showed anti-inflammatory effects comparable to the standard drug phenylbutazone. researchgate.net

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Derivative | Assay/Model | Finding | Source |

|---|---|---|---|

| 4-[(E)-[(4-acetylphenyl)imino]methyl]-7-methoxy-2H-chromen-2-one (Compound 6) | In vitro Protein Denaturation Assay | 92.59% - 95.1% inhibition (higher than ibuprofen) | dovepress.com |

| 3,4-diaryl-2-imino-4-thiazoline derivative (Compound 2i) | Carrageenan-induced rat paw edema | 34.7% inhibition (comparable to phenylbutazone's 37%) | researchgate.net |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone (11) | fMet-Leu-Phe/cytochalasin B-induced superoxide anion generation in neutrophils | IC50 < 4 µg/mL | nih.gov |

| 5,4'-dihydroxy-3,7-dimethoxyflavone (12) | fMet-Leu-Phe/cytochalasin B-induced elastase release in neutrophils | IC50 < 4 µg/mL | nih.gov |

Q & A

What established synthetic routes are available for 4-(4-acetylphenyl)benzoic acid, and what critical steps influence reaction efficiency?

The synthesis of this compound involves multi-step organic reactions. A key route starts with biphenyl undergoing Friedel-Crafts acylation to introduce the acetyl group, followed by bromination and Grignard reaction to extend the carbon chain. Final oxidation yields the carboxylic acid moiety. Critical steps include:

- Friedel-Crafts acylation : Requires precise control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-acylation.

- Grignard reaction : Sensitivity to moisture necessitates anhydrous conditions.

- Oxidation : Selectivity for converting methyl groups to carboxylic acids without side reactions (e.g., over-oxidation) is crucial .

Total yields range from 7–10%, highlighting opportunities for optimization in solvent choice, catalyst loading, and reaction time .

How can researchers characterize this compound and confirm its structural integrity?

Key characterization methods include:

- ¹H NMR : Identifies aromatic proton environments and acetyl group signals (e.g., δ ~2.6 ppm for CH₃ in acetyl).

- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetyl and carboxylic acid groups).

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions, particularly for derivatives used in liquid crystal research.

- Polarizing Optical Microscopy : Visualizes liquid crystalline behavior (e.g., texture changes during heating/cooling cycles) .

What strategies can optimize the low yield (7–10%) observed in synthesizing this compound derivatives?

Yield limitations often arise during the Grignard reaction and esterification steps . Optimization strategies include:

- Catalyst screening : Testing alternatives to traditional AlCl₃ (e.g., FeCl₃ or ionic liquids) for improved acylation efficiency.

- Reaction monitoring : Using TLC or in-situ IR to track intermediate formation and minimize side products.

- Purification techniques : Employing column chromatography with gradient elution to separate structurally similar byproducts .

How does the acetylphenyl moiety influence the liquid crystalline properties of this compound derivatives?

The acetyl group enhances molecular rigidity and promotes π-π interactions , critical for liquid crystal formation. Methodologies to study these properties include:

- Polarizing Optical Microscopy : Observing birefringent textures (e.g., schlieren or focal conic patterns).

- DSC : Measuring phase transition temperatures (e.g., melting to isotropic liquid).

- X-ray diffraction : Resolving smectic or nematic packing arrangements .

What challenges arise in functional group transformations of this compound, such as acetyl group reduction?

Reducing the acetyl group to a methylene unit (e.g., using NaBH₄/CeCl₃ or catalytic hydrogenation) requires careful control to avoid:

- Over-reduction : Preventing conversion of the carboxylic acid to alcohol.

- Steric hindrance : The bulky biphenyl backbone may limit reagent access.

Deuterated solvents and low-temperature conditions can improve selectivity .

How can computational tools like SHELX assist in structural analysis of this compound derivatives?

SHELX programs (e.g., SHELXL for refinement) enable precise determination of crystal structures by:

- Electron density mapping : Resolving atomic positions in X-ray diffraction data.

- Twinned crystal refinement : Addressing challenges in macromolecular or small-molecule crystallography.

- Hydrogen bonding analysis : Identifying intermolecular interactions critical for material properties .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities . Solutions include:

- 2D NMR (COSY, HSQC) : Correlating proton and carbon signals to assign ambiguous peaks.

- High-resolution mass spectrometry (HRMS) : Verifying molecular ion integrity.

- Deuterium exchange experiments : Identifying labile protons (e.g., -OH or -NH) .

How do electronic effects of substituents on benzoic acid derivatives influence their reactivity with enzymes like cytochrome P450?

Electron-withdrawing groups (e.g., acetyl) can alter substrate binding affinity in enzymes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。